Ethyl 4-amino-1H-indole-2-carboxylate
Overview
Description
Ethyl 4-amino-1H-indole-2-carboxylate is a type of indole derivative . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body .
Synthesis Analysis
The synthesis of indole derivatives has been the focus of many researchers . One method involves the alkylation of indole nitrogen, transesterification, and ester hydrolysis . Another method involves the thionyl chloride reaction of 1H-indole-2-carboxylic acid, followed by dissolution in ethanol .Molecular Structure Analysis
The indole compound is classified in the family of heterocyclic organic compounds . The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis
Indole derivatives have been investigated for their unique inhibitory properties . The presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Scientific Research Applications
Synthesis of Pharmaceutical Compounds
Indole derivatives, including Ethyl 4-amino-1H-indole-2-carboxylate, are extensively studied for their potential in pharmaceutical compound synthesis. They exhibit unique inhibitory properties when the carboxamide moiety is present at positions 2 and 3, making them valuable in drug development .
Anticarcinogenic Properties
These compounds mimic the structure of peptides and can bind reversibly to enzymes, exhibiting significant physiological and pharmacological properties. They have been identified as beneficial estrogen metabolism promoters in humans and possess anticarcinogenic properties .
Antiviral Activity
Indole derivatives have shown promise in vitro for antiviral activity against a broad range of RNA and DNA viruses. Specific alkyl-thiosemicarbazide derivatives of indole have been prepared and investigated for this purpose .
Antiproliferative Agents
Ethyl 4-amino-1H-indole-2-carboxylate has been used as a reactant for the synthesis of antiproliferative agents against human leukemia K562 cells, showcasing its potential in cancer treatment .
Inhibitors of Human Prostate Cancer Cells
Due to their ability to mimic peptides, indole derivatives also serve as inhibitors of human prostate cancer cells, providing a pathway for therapeutic applications in oncology .
Free Radical Scavenging Activities
These compounds are known for their free radical scavenging activities, which is crucial in protecting cells from oxidative stress and damage .
Synthesis of Antihypertriglyceridemic Agents
Ethyl 4-amino-1H-indole-2-carboxylate is used in the synthesis of N-(benzoylphenyl)-1H-indole-2-carboxamides, which are potent antihypertriglyceridemic agents, highlighting its role in managing lipid disorders .
CRTH2 Receptor Antagonists
This compound is also utilized as a reactant for the preparation of CRTH2 receptor antagonists, which are important in treating allergic inflammatory diseases .
Mechanism of Action
Target of Action
Ethyl 4-amino-1H-indole-2-carboxylate, like many indole derivatives, has been found to bind with high affinity to multiple receptors
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that lead to various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can vary widely, depending on the specific biological activity being expressed.
Result of Action
Indole derivatives are known to exhibit a variety of biological activities, which suggests that they can have diverse molecular and cellular effects .
Future Directions
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .
Relevant Papers Several papers have been published on the synthesis and biological evaluation of indole derivatives due to their biological properties and their potential to be the target . These papers provide valuable insights into the synthesis, properties, and potential applications of indole derivatives.
properties
IUPAC Name |
ethyl 4-amino-1H-indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-15-11(14)10-6-7-8(12)4-3-5-9(7)13-10/h3-6,13H,2,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URIAPNZOZNVGMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC=C2N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-amino-1H-indole-2-carboxylate |
Synthesis routes and methods
Procedure details
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